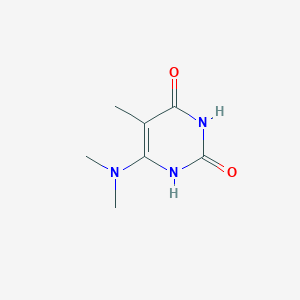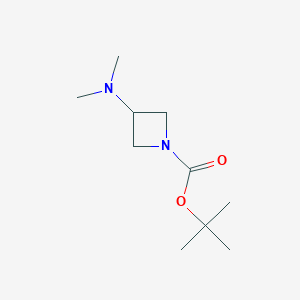
5-Methyl-6-dimethylaminouracil
Descripción general
Descripción
5-Methyl-6-dimethylaminouracil is a chemical compound with the molecular formula C7H11N3O2 . It is a derivative of uracil, a common nucleobase in the genetic material of life .
Synthesis Analysis
The synthesis of 5-Methyl-6-dimethylaminouracil and its derivatives has been studied in the field of medicinal chemistry . The compounds are typically synthesized using 3-methyl-6-chlorouracil as the starting material . The exact process can vary depending on the desired derivatives and the specific conditions of the reaction .
Molecular Structure Analysis
The molecular structure of 5-Methyl-6-dimethylaminouracil includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains methyl and dimethylamino substituents at the 5 and 6 positions, respectively . Further analysis of the molecular structure can be conducted using techniques such as density functional theory .
Chemical Reactions Analysis
The chemical reactions involving 5-Methyl-6-dimethylaminouracil are complex and can be influenced by various factors . For example, the compound can participate in hydrogen bonding with natural DNA bases . Additionally, the cytotoxic potency of the synthesized compounds can be affected by various substitutions of the benzyl moiety .
Physical And Chemical Properties Analysis
5-Methyl-6-dimethylaminouracil has a molecular weight of 169.18100 and a density of 1.24g/cm3 . The exact melting and boiling points are not specified in the available resources .
Safety and Hazards
Direcciones Futuras
The future directions for research on 5-Methyl-6-dimethylaminouracil could involve further exploration of its synthesis, chemical reactions, and potential applications . For instance, understanding how different methylation patterns affect binding and structural adaptability could have implications for drug discovery and understanding diseases related to abnormal methylation .
Propiedades
IUPAC Name |
6-(dimethylamino)-5-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-5(10(2)3)8-7(12)9-6(4)11/h1-3H3,(H2,8,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWWIUKFNVOJRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)NC1=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628600 | |
| Record name | 6-(Dimethylamino)-5-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-6-dimethylaminouracil | |
CAS RN |
70629-11-7 | |
| Record name | 6-(Dimethylamino)-5-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Lithium 2-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1613309.png)
![2-[3-(Dimethylamino)propoxy]benzyl chloride hydrochloride](/img/structure/B1613310.png)
![N-Methyl(4-methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazin-7-YL)methylamine](/img/structure/B1613311.png)
![4-[(6-Methylpyrazin-2-yl)oxy]aniline](/img/structure/B1613312.png)








